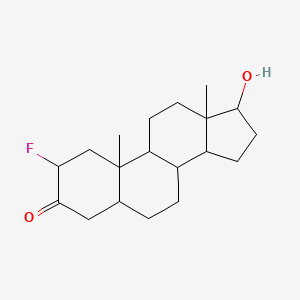
2Alpha-fluoro-17beta-hydroxy-5alpha-androstan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorohydroxyandrosterone is a synthetic fluorinated analogue of dehydroepiandrosterone (DHEA). It is known for its unique structural modifications, which include the addition of a fluorine atom and the removal of a hydroxyl group. This compound has been investigated for various therapeutic applications, including cancer, cardiovascular diseases, diabetes, obesity, and traumatic brain injury .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of fluorohydroxyandrosterone involves the selective fluorination of dehydroepiandrosterone. One of the most effective methods for introducing fluorine atoms into organic molecules is through the use of fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds under mild conditions .
Industrial Production Methods: Industrial production of fluorohydroxyandrosterone typically involves multi-step chemical synthesis, starting from dehydroepiandrosterone. The process includes selective fluorination, hydroxylation, and purification steps to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Fluorohydroxyandrosterone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of fluorohydroxyandrosterone can yield fluoroketones, while reduction can produce fluorohydroxy derivatives .
Applications De Recherche Scientifique
Fluorohydroxyandrosterone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other fluorinated steroids.
Biology: Investigated for its role in modulating enzyme activities and metabolic pathways.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery
Mécanisme D'action
The mechanism of action of fluorohydroxyandrosterone involves its interaction with various molecular targets and pathways. It is a potent uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PDH), which plays a crucial role in cellular metabolism . Unlike dehydroepiandrosterone, fluorohydroxyandrosterone does not exhibit significant androgenic or estrogenic activity due to the presence of the fluorine atom, which hinders its metabolism into androgens or estrogens .
Similar Compounds:
Dehydroepiandrosterone (DHEA): A natural steroid hormone with similar structural features but lacks the fluorine atom.
Fluasterone: Another fluorinated analogue of dehydroepiandrosterone with similar therapeutic applications.
Uniqueness: Fluorohydroxyandrosterone is unique due to its selective fluorination, which enhances its stability and bioavailability while reducing androgenic and estrogenic activities. This makes it a promising candidate for therapeutic applications without the side effects associated with other steroid hormones .
Propriétés
Formule moléculaire |
C19H29FO2 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-fluoro-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H29FO2/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-16(21)15(20)10-19(11,14)2/h11-15,17,22H,3-10H2,1-2H3 |
Clé InChI |
QBAHMYSNLVHPJQ-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4C3(CC(C(=O)C4)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



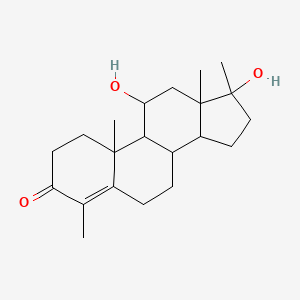
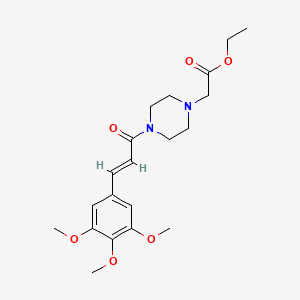
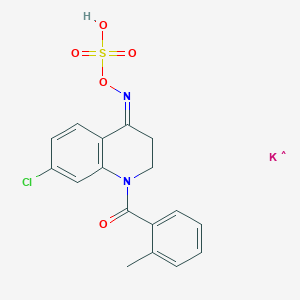
![Acetyloxymethyl 6-(1-hydroxyethyl)-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782424.png)
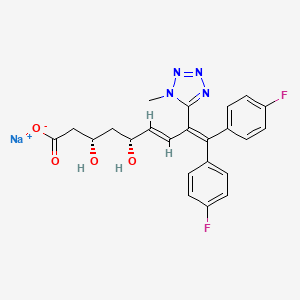
![2-Propen-1-aminium, N-(2-amino-2-oxoethyl)-3-[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]-N-ethyl-N-methyl-, inner salt, (2E)-](/img/structure/B10782436.png)
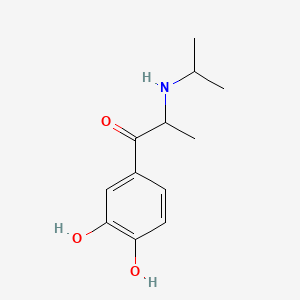
![(2E)-2-[(4-methoxy-2,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]-7-pyridin-3-ylheptanoic acid](/img/structure/B10782454.png)
![Acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782459.png)
![(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B10782472.png)
![[(2S,3R)-2-[(2S,3S)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B10782474.png)
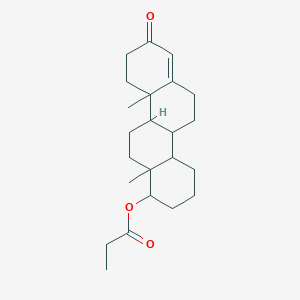

![[(2S,3R)-2-[(2S,3R)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B10782497.png)